Superior GluK1 Binding Affinity vs. UBP310 and LY293558
UBP316 exhibits a Kb value of 1.4 nM for the GluK1 (GluR5) receptor, establishing it as a subnanomolar affinity antagonist . In contrast, the closely related analog UBP310 binds to the same GluK1 S1S2 domain with a Kd of 130 nM, representing a 93-fold lower affinity . The comparator LY293558, a clinical-stage AMPA/GluR5 antagonist, displays a Ki of 4,160 nM (4.16 µM) for the GluR5 subunit, making it approximately 2,971-fold less potent than UBP316 [1].
| Evidence Dimension | Binding affinity (equilibrium dissociation constant) for GluK1/GluR5 |
|---|---|
| Target Compound Data | Kb = 1.4 nM |
| Comparator Or Baseline | UBP310: Kd = 130 nM; LY293558: Ki = 4,160 nM |
| Quantified Difference | UBP316 is 93-fold more potent than UBP310; 2,971-fold more potent than LY293558. |
| Conditions | Binding assays using recombinant GluK1 (UBP316, UBP310) and radioligand displacement on human GluR5 (LY293558). |
Why This Matters
The subnanomolar potency enables definitive target engagement at significantly lower concentrations, minimizing off-target effects and ensuring that observed biological responses are specifically mediated by GluK1 inhibition.
- [1] BindingDB. (n.d.). BDBM86751: Ki = 4160 nM for human GluR5. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=86751 View Source
